



# Application Note: T Cell Proliferation Analysis Using CFDA-SE Staining

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Compound of Interest		
Compound Name:	CFDA-SE	
Cat. No.:	B7799389	Get Quote

## Introduction

The analysis of T lymphocyte proliferation is fundamental to immunology, infectious disease research, and the development of novel therapeutics. A robust and widely used method for tracking cell division is the Carboxyfluorescein Diacetate Succinimidyl Ester (**CFDA-SE**) assay. [1] **CFDA-SE** is a cell-permeable dye that provides a powerful tool for measuring and monitoring the proliferation of T cells both in vitro and in vivo.[2][3]

## **Principle of the Method**

The **CFDA-SE** assay is based on the principle of dye dilution.[4] **CFDA-SE**, a non-fluorescent and cell-permeable molecule, readily diffuses into cells.[5] Once inside, intracellular esterases cleave the acetate groups, converting it into the highly fluorescent Carboxyfluorescein Succinimidyl Ester (CFSE).[4][6][7] The succinimidyl ester group of CFSE then forms stable, covalent bonds with free amine groups on intracellular proteins.[2][6][8] This ensures that the fluorescent label is well-retained within the cytoplasm and is not transferred to adjacent cells.[2]

When a CFSE-labeled T cell divides, the dye is distributed approximately equally between the two daughter cells.[3] Consequently, the fluorescence intensity of each daughter cell is halved with each successive generation.[4][6] This progressive halving of fluorescence can be precisely quantified using flow cytometry, allowing for the clear resolution of distinct generations of proliferating cells.[5][8] The number of divisions a cell has undergone can be determined by analyzing the histogram of fluorescence intensity.[5]



# **Applications**

- Immunology Research: Assessing T cell responses to antigens, mitogens, and cytokines.
- Drug Development: Evaluating the immunomodulatory effects of therapeutic candidates on T cell proliferation.
- Adoptive Cell Transfer: Tracking the fate and proliferative capacity of transferred T cells in vivo.[3][9]
- Disease Modeling: Studying aberrant T cell proliferation in autoimmune diseases and cancer.

# **Experimental Protocol**

This protocol provides a detailed methodology for staining T cells with **CFDA-SE** and analyzing their proliferation by flow cytometry.

# **Materials and Reagents**

- Carboxyfluorescein Diacetate Succinimidyl Ester (CFDA-SE)
- Anhydrous Dimethyl Sulfoxide (DMSO)[7]
- Isolated T cells or Peripheral Blood Mononuclear Cells (PBMCs)
- Phosphate-Buffered Saline (PBS), sterile
- Complete cell culture medium (e.g., RPMI-1640 + 10% Fetal Bovine Serum (FBS))
- T cell mitogen or specific antigen (e.g., anti-CD3/CD28 antibodies, Phytohemagglutinin (PHA))
- Flow cytometer with a 488 nm laser[6][10]

# Methodology

Step 1: Preparation of **CFDA-SE** Stock Solution



- Prepare a 2-5 mM stock solution of CFDA-SE in anhydrous DMSO.[7] For example, dissolve
   1 mg of CFDA-SE (MW ~557 g/mol ) in 359 μL of DMSO for a 5 mM solution.
- Aliquot the stock solution into small, single-use volumes and store at -20°C, protected from light and moisture.[7][10] Hydrolysis can occur in the presence of water, reducing staining efficiency.[10]

## Step 2: Cell Preparation

- Isolate T cells or PBMCs using standard density gradient centrifugation or magnetic bead separation.
- Wash the cells with sterile PBS and perform a cell count. Ensure cell viability is >95%.
- Resuspend the cells in pre-warmed PBS at a concentration of 1-10 x 10<sup>6</sup> cells/mL. The cells must be in a single-cell suspension.[10]

### Step 3: CFDA-SE Staining

- Prepare a working solution of CFDA-SE by diluting the stock solution in pre-warmed PBS.
   The optimal final concentration typically ranges from 0.5 μM to 5 μM and should be determined empirically for each cell type and application. [2][11]
- Add the CFDA-SE working solution to the cell suspension. For example, add an equal volume of a 2X CFDA-SE solution to the cell suspension.[10]
- Immediately mix the cells gently and incubate for 10-20 minutes at 37°C, protected from light.[3][6]

#### Step 4: Quenching and Washing

- To stop the staining reaction, add 5 volumes of ice-cold complete culture medium (containing FBS). The proteins in the serum will quench any unreacted CFDA-SE.[12]
- Centrifuge the cells at 300-500 x g for 5 minutes.
- Discard the supernatant and wash the cell pellet twice with complete culture medium to remove any residual unbound dye.[10]



## Step 5: Cell Culture and Stimulation

- Resuspend the stained cells in pre-warmed complete culture medium at the desired density (e.g., 1 x 10<sup>6</sup> cells/mL).
- (Optional) Take an aliquot of cells for a "Day 0" or time zero analysis to confirm uniform and bright staining.[6]
- Plate the cells in a culture vessel and add the desired stimulus (e.g., anti-CD3/CD28 antibodies, antigens, or mitogens). Include an unstimulated control, which will serve as the non-proliferating parent generation (Generation 0).[1]
- Culture the cells for 3-7 days at 37°C in a 5% CO2 incubator.

#### Step 6: Flow Cytometry Analysis

- Harvest the cells at the desired time points.
- (Optional) Stain the cells with fluorescently-conjugated antibodies against surface markers (e.g., CD4, CD8) to analyze proliferation within specific T cell subsets.[3]
- Acquire the samples on a flow cytometer equipped with a 488 nm laser for excitation and a standard FITC emission filter (e.g., 530/30 bp).[10]
- Collect data for the CFSE channel on a logarithmic scale. Use the unstimulated control to set the fluorescence peak for the non-divided parent population.

# **Data Presentation and Analysis**

Quantitative data from the **CFDA-SE** assay should be clearly structured. Flow cytometry software can be used to model the proliferation data and calculate key parameters.



Parameter	Description	Typical Value Range
CFDA-SE Staining Conc.	Final concentration of the dye used for labeling cells.	0.5 - 5 μM[2][10]
Cell Staining Density	Concentration of cells during the staining procedure.	1 - 50 x 10 <sup>6</sup> cells/mL[3][10]
Incubation Time	Duration of cell exposure to CFDA-SE.	10 - 20 minutes[3][6]
Incubation Temperature	Temperature during the staining procedure.	37°C[3][10]
Culture Duration	Length of time cells are cultured post-stimulation.	3 - 7 days

## **Proliferation Metrics:**

Metric	Calculation and Interpretation	
Division Index	The average number of divisions for all cells in the original population. It provides an overall measure of proliferation.[1]	
Proliferation Index	The average number of divisions that the responding cells (cells that have divided at least once) have undergone. This metric focuses only on the cells that proliferated.[1][9]	
% Divided	The percentage of cells in the original population that have undergone at least one division.	

# Visualizations Signaling and Experimental Workflows



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